(R)-1-(3-Bromophenyl)butan-1-amine
Description
(R)-1-(3-Bromophenyl)butan-1-amine is a chiral primary amine characterized by a 3-bromophenyl group attached to a butyl chain. Its molecular formula is C₁₀H₁₂BrN, with a molar mass of 226.11 g/mol . The (R)-enantiomer configuration is critical for its stereospecific interactions in chemical or biological systems.
Properties
CAS No. |
698379-32-7 |
|---|---|
Molecular Formula |
C10H14BrN |
Molecular Weight |
228.13 g/mol |
IUPAC Name |
(1R)-1-(3-bromophenyl)butan-1-amine |
InChI |
InChI=1S/C10H14BrN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,12H2,1H3/t10-/m1/s1 |
InChI Key |
ZQDPCRJEZHIKAK-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC(=CC=C1)Br)N |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromophenyl)butan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bromophenyl precursor.
Grignard Reaction: A Grignard reagent is prepared from the bromophenyl compound and reacted with a suitable butanone derivative.
Reductive Amination: The resulting intermediate undergoes reductive amination to introduce the amine group.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity ®-1-(3-Bromophenyl)butan-1-amine.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce any oxides formed during oxidation.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential precursor for the synthesis of drugs targeting neurological disorders.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Halogen-Substituted Aromatic Amines and Alcohols
- (R)-1-(3-Bromophenyl)ethanol (CAS 134615-24-0): Molecular Formula: C₈H₉BrO (molar mass: 201.06 g/mol). Key Differences: Replaces the amine group with a hydroxyl group, reducing basicity and altering solubility. Optical purity (>95% ee) and applications in asymmetric synthesis are noted .
- (R)-1-(4-Bromophenyl)ethanol (CAS 76155-78-7): Positional Isomer: Bromine at the para position instead of meta. Impact: Altered electronic effects (e.g., dipole moments) and steric interactions could influence reactivity or biological target binding .
Functional Analogs: Brominated Chalcone Derivatives
Chalcone derivatives with 3-bromophenyl groups, such as (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (Compound 3 in –6), provide insights into the role of bromine in bioactivity:
- Cytotoxicity : IC₅₀ values against MCF-7 breast cancer cells:
- Structural Contrast : The chalcone’s α,β-unsaturated ketone moiety enables Michael addition reactions, whereas the amine’s basicity and hydrogen-bonding capacity may favor different biological interactions.
Physical Properties: Comparison with Simple Amines
- Butan-1-amine (C₄H₁₁N): Viscosity: In mixtures with 1-alkanols, butan-1-amine exhibits lower viscosity deviations (ηΔ = -0.280 mPa·s) compared to propan-1-amine (ηΔ = -0.305 mPa·s) . Impact of Bromophenyl Group: The aromatic ring and bromine substituent in (R)-1-(3-bromophenyl)butan-1-amine likely increase viscosity and melting point due to enhanced molecular weight and π-π stacking.
Data Tables
Table 1: Comparison with Brominated Chalcone Derivatives
| Property | (R)-1-(3-Bromophenyl)butan-1-amine | (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (Compound 3) |
|---|---|---|
| Molecular Formula | C₁₀H₁₂BrN | C₁₆H₁₃BrO |
| Functional Group | Primary amine | α,β-unsaturated ketone |
| IC₅₀ (MCF-7) | Not Available | 42.22 μg/mL |
| Synthesis Yield | Not Available | 62.32% (microwave method) |
Table 2: Physical Properties of Amines
Biological Activity
(R)-1-(3-Bromophenyl)butan-1-amine is a chiral amine compound with notable biological activity, primarily due to its interaction with various molecular targets in biological systems. This article explores the compound's synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrN
- Molecular Weight : Approximately 228.11 g/mol
- Structural Features : The compound features a butan-1-amine backbone with a bromophenyl group at the meta position, which significantly influences its chemical reactivity and biological properties.
The presence of the bromine atom enhances the compound's lipophilicity, allowing for better membrane permeability, which is crucial for its biological activity.
(R)-1-(3-Bromophenyl)butan-1-amine interacts with various neurotransmitter receptors and metabolic enzymes. Its mechanisms of action can be summarized as follows:
- Neurotransmitter Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognition.
- Enzymatic Activity Modulation : It potentially affects enzymes involved in metabolic pathways, which could have implications for drug metabolism and efficacy.
- Antiproliferative Effects : Similar compounds have shown antiproliferative effects in cancer cell lines, suggesting that (R)-1-(3-Bromophenyl)butan-1-amine may also exhibit these properties.
Biological Activity Data
The biological activity of (R)-1-(3-Bromophenyl)butan-1-amine has been investigated in several studies, revealing its potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Study 1: Antiproliferative Activity
In a study evaluating various compounds for their antiproliferative effects, (R)-1-(3-Bromophenyl)butan-1-amine was tested against MCF-7 breast cancer cells. The results indicated significant cytotoxicity, with an IC value comparable to established chemotherapeutic agents. The mechanism was attributed to its ability to disrupt microtubule dynamics, similar to colchicine-binding site inhibitors.
Case Study 2: Neuropharmacological Evaluation
Another investigation focused on the neuropharmacological effects of (R)-1-(3-Bromophenyl)butan-1-amine. The compound demonstrated binding affinity for serotonin receptors, suggesting potential use as an antidepressant or anxiolytic agent. Behavioral assays in animal models showed promise in reducing anxiety-like behaviors.
Comparative Analysis with Related Compounds
The unique positioning of the bromine atom on the phenyl ring differentiates (R)-1-(3-Bromophenyl)butan-1-amine from structurally similar compounds. Below is a comparative analysis:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 1-(4-Bromophenyl)butan-1-amine | Bromine at para position | Different reactivity; less potent in antiproliferation |
| 1-(2-Bromophenyl)butan-1-amine | Bromine at ortho position | Variations in steric hindrance |
| 1-(3-Chlorophenyl)butan-1-amine | Chlorine instead of bromine | Differences in electronic properties |
The data indicates that positional isomerism significantly influences the biological activity of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
